2-(Benzyloxy)-1-chloro-4-iodobenzene
Description
Properties
Molecular Formula |
C13H10ClIO |
|---|---|
Molecular Weight |
344.57 g/mol |
IUPAC Name |
1-chloro-4-iodo-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
LJUOTNOSIWZVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2-(Benzyloxy)-4-chloro-1-iodobenzene
- Molecular Formula : C₁₃H₁₀ClIO (identical to the target compound) .
- Key Difference : Positions of chlorine (C-4) and iodine (C-1) are swapped.
- Impact : Positional isomerism alters electronic distribution and steric effects. For example, iodine at C-1 may influence reactivity in electrophilic substitution or Suzuki-Miyaura couplings due to proximity to the benzyloxy group. Safety data (H315: skin irritation; H319: eye irritation) are identical to the target compound .
Ethoxy-Substituted Analog: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
- Molecular Formula : C₁₆H₁₆ClIO .
- Key Difference : The benzyl group is substituted with a 4-ethoxy moiety (-OCH₂C₆H₄-OCH₂CH₃).
- Its larger molecular weight (372.66 g/mol) may reduce solubility compared to the target compound. This derivative is highlighted as a versatile building block in pharmaceuticals and agrochemicals .
Chloromethyl-Substituted Derivative: 2-Chloro-4-(chloromethyl)-1-iodobenzene
- Molecular Formula : C₇H₅Cl₂I .
- Key Difference : Replaces the benzyloxy group with a chloromethyl (-CH₂Cl) substituent.
- Impact : The chloromethyl group increases electrophilicity, making the compound more reactive in nucleophilic substitutions. Its smaller size (286.93 g/mol ) and dual chlorine atoms could favor applications in polymer chemistry or as an intermediate in small-molecule synthesis .
Halogen-Varied Analog: 2-Bromo-1-chloro-4-iodobenzene
Multi-Halogenated Analog: 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene
- Molecular Formula : C₁₃H₉BrFIO .
- Key Difference : Additional fluorine (C-2) and bromine (C-4) substituents.
- Impact : Fluorine’s strong electron-withdrawing effect could deactivate the ring toward electrophilic attack, while bromine and iodine provide diverse sites for cross-coupling. The compound’s hazard profile (H315, H319, H335) mirrors other halogenated aromatics .
Fluorine-Substituted Derivative: 4-(Benzyloxy)-1-fluoro-2-iodobenzene
- Molecular Formula : C₁₃H₁₀FIO .
- Key Difference : Chlorine is replaced by fluorine at C-1.
- Its lower molecular weight (328.12 g/mol) may improve solubility in polar solvents .
Comparative Data Table
Key Findings and Implications
- Substituent Position : Positional isomerism (e.g., iodine at C-1 vs. C-4) significantly impacts reactivity and application scope .
- Electron Effects : Electron-withdrawing groups (e.g., -F) enhance electrophilic substitution resistance, while electron-donating groups (e.g., -OCH₂CH₃) improve stability .
- Safety Considerations : Most halogenated analogs share hazards like skin/eye irritation (H315/H319), necessitating strict handling protocols .
Q & A
Basic: What are the common synthetic routes for 2-(Benzyloxy)-1-chloro-4-iodobenzene, and how do reaction conditions influence product yield?
Methodological Answer:
The synthesis typically involves halogenation and etherification steps. Key intermediates include benzyloxy-substituted benzene derivatives, where iodine and chlorine are introduced via electrophilic substitution or coupling reactions. For example:
- Halogenation: Chlorination at the 1-position and iodination at the 4-position may employ reagents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl), with temperature control (0–25°C) to minimize side reactions .
- Etherification: Benzyloxy groups are introduced via nucleophilic aromatic substitution (SNAr) using benzyl alcohol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Critical Factors:
- Temperature: Higher temperatures (>80°C) may promote dehalogenation or decomposition.
- Solvent: Polar solvents enhance SNAr reactivity but may compete in side reactions if protic.
- Catalysts: Pd-based catalysts improve regioselectivity in coupling steps but require inert atmospheres .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Iodination | ICl, DCM, 0°C | 72 | |
| Benzyloxy Addition | Benzyl alcohol, K₂CO₃, DMF, 60°C | 85 |
Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions compared to halogenated analogs?
Methodological Answer:
The electron-withdrawing effects of iodine and chlorine substituents polarize the aromatic ring, enhancing electrophilicity at specific positions. Key comparisons:
- Iodine vs. Bromine: Iodine’s larger atomic radius and weaker C–I bond increase oxidative addition rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) but may lead to premature bond cleavage under harsh conditions .
- Benzyloxy Group: The electron-donating benzyloxy group at the 2-position directs electrophiles to the 5-position (para to iodine), contrasting with non-substituted analogs where halogen positioning dominates regioselectivity .
Data Contradiction Analysis:
- Unexpected Reactivity: Some studies report reduced coupling efficiency due to steric hindrance between the benzyloxy group and catalyst ligands, necessitating bulky phosphine ligands (e.g., SPhos) for improved yields .
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves dihedral angles between substituents. For example, the benzyloxy and benzene rings in related compounds exhibit near-coplanarity (dihedral angle ~3.4°) .
- NMR: Distinct signals for aromatic protons (e.g., deshielded H-3 due to iodine’s inductive effect) and benzyloxy CH₂ (δ ~4.9–5.1 ppm) .
- Mass Spectrometry: Molecular ion peaks at m/z ~348 (M⁺) confirm molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
